molecular formula C12H22O2 B3021629 4-Pentylcyclohexanecarboxylic acid CAS No. 38792-89-1

4-Pentylcyclohexanecarboxylic acid

Cat. No.: B3021629
CAS No.: 38792-89-1
M. Wt: 198.3 g/mol
InChI Key: RVLAXPQGTRTHEV-UHFFFAOYSA-N
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Preparation Methods

4-Pentylcyclohexanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of cyclohexane to form cyclohexanone, followed by a reaction with pentylmagnesium bromide to produce 4-pentylcyclohexanol. This intermediate is then oxidized to form 4-pentylcyclohexanone, which is subsequently converted to this compound through a carboxylation reaction . Industrial production methods may involve similar steps but are optimized for large-scale production and cost efficiency.

Chemical Reactions Analysis

4-Pentylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Pentylcyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit fatty acid oxidation by depleting coenzyme A levels and increasing acyl-CoA levels, leading to the sequestration of coenzyme A . This mechanism is similar to that of other fatty acid analogs and can have significant effects on cellular metabolism.

Comparison with Similar Compounds

4-Pentylcyclohexanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: Lacks the pentyl group, making it less hydrophobic.

    4-Methylcyclohexanecarboxylic acid: Has a methyl group instead of a pentyl group, affecting its physical and chemical properties.

    4-Ethylcyclohexanecarboxylic acid: Contains an ethyl group, which also alters its reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in liquid crystal technology and other fields.

Properties

IUPAC Name

4-pentylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLAXPQGTRTHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192061, DTXSID501275671
Record name Cyclohexanecarboxylic acid, 4-pentyl-
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Record name trans-4-Pentylcyclohexanecarboxylic acid
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38792-89-1, 38289-29-1
Record name 4-Pentylcyclohexanecarboxylic acid
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Record name 4-Pentylcyclohexylcarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-pentyl-
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Record name 38792-89-1
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Record name Cyclohexanecarboxylic acid, 4-pentyl-
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Record name trans-4-Pentylcyclohexanecarboxylic acid
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Record name trans-4-(Pent-1-yl)cyclohexanecarboxylic acid
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Record name 4-Pentylcyclohexanecarboxylic Acid
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Record name 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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